
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
Overview
Description
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester typically involves the reaction of 3,4-dihydro-4-hydroxy-2H-pyran with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester has garnered attention for its potential biological activities. It can serve as a building block in the synthesis of more complex molecules and has been used in biochemical assays to study enzyme mechanisms. Its unique structure allows it to interact with specific molecular targets, acting as an inhibitor or activator depending on the context .
Chemistry
- Building Block for Synthesis : The compound is utilized in the development of various chemical entities due to its reactive functional groups.
Biology
- Enzyme Mechanisms : It serves as a probe in biochemical assays to elucidate enzyme functions and mechanisms.
Pharmaceuticals
- Drug Development : The compound's biological activity makes it a candidate for further exploration in drug design, particularly for conditions involving enzyme dysregulation .
Industrial Applications
In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its properties allow it to be integrated into formulations requiring specific chemical functionalities. The use of this compound can enhance product performance in various applications including:
- Agricultural Chemicals : As a precursor for developing agrochemicals.
- Material Science : In the formulation of polymers or coatings that require specific chemical properties.
Case Study 1: Enzyme Inhibition
Research has demonstrated that 1(2H)-Pyridinecarboxylic acid derivatives can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can effectively modulate enzyme activity related to inflammation and metabolic disorders.
Case Study 2: Biochemical Probes
The compound has been employed as a biochemical probe in assays aimed at understanding cellular processes. Its ability to interact with cellular receptors has been leveraged to study receptor-ligand dynamics in various biological systems .
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: This compound shares a similar pyran ring structure but lacks the carboxylic acid and ester groups.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group but differ in their ring structure and functional groups.
Uniqueness
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid group, and an ethyl ester group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester (CAS Number: 89690-65-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and case studies.
- Molecular Formula : C8H13NO3
- Molecular Weight : 171.194 g/mol
- IUPAC Name : Ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
- SMILES : CCOC(=O)N1CCC(O)C=C1
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), indicating potential use in treating chronic inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its ability to mitigate oxidative stress in biological systems .
- Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Common methods include:
- Esterification Reactions : Reacting the corresponding pyridinecarboxylic acid with ethanol in the presence of an acid catalyst.
- Reduction Reactions : Reducing the corresponding pyridine derivatives to introduce the hydroxyl group at position 4.
These methods allow for the production of the compound with varying degrees of yield and purity depending on the reaction conditions employed.
Study on Anti-inflammatory Effects
In a study evaluating the anti-inflammatory activity of various compounds, this compound was shown to significantly reduce levels of inflammatory markers in vitro. The study measured NO production and expression levels of inflammatory cytokines such as IL-1β and IL-6. The results indicated a statistically significant reduction in these markers compared to control groups (p < 0.05) .
Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-hydroxy-, ethyl ester | 756774-28-4 | Similar structure but differs in substitution pattern |
3-Pyridinecarboxylic acid, 1,2-dihydro-4-hydroxy-, ethyl ester | 77629-51-7 | Contains additional methyl groups affecting reactivity |
Pyridine-2-carboxylic acid derivatives | Various | Diverse biological activities but different functional groups |
The unique arrangement of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester?
A common approach involves esterification of the corresponding pyridinecarboxylic acid using ethyl chloroformate or ethanol under acid catalysis. For example, analogous procedures (e.g., ethyl ester synthesis via methyl chloroformate in THF with sodium bicarbonate ) can be adapted. Key parameters include reaction temperature (25–60°C), solvent selection (e.g., THF, ethyl acetate), and purification via flash chromatography (5–40% ethyl acetate/hexane gradients) . Yield optimization may require adjusting stoichiometry or catalysts.
Q. How should researchers characterize this compound’s purity and structure?
- Spectroscopic Analysis : Use H NMR (400 MHz, DMSO-d6) to identify hydroxyl protons (~12.10 ppm) and ester carbonyl groups. ESI-MS can confirm molecular weight (e.g., [M+1] or [M-1] peaks) .
- Chromatography : HPLC with UV detection (e.g., 98.6% purity achieved via C18 column) and LCMS for simultaneous purity and mass verification .
- Physical Properties : Predicted density (1.218 g/cm³) and boiling point (~426°C) from analogous pyridine esters can guide experimental validation .
Q. What safety precautions are critical during handling?
- PPE : Wear NIOSH/EN 166-certified face shields, gloves, and respiratory protection due to acute oral toxicity (H302), skin irritation (H315), and potential carcinogenicity (IARC/OSHA classifications) .
- Engineering Controls : Use fume hoods to limit airborne exposure and avoid drainage contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in predicted vs. experimental physicochemical properties?
Discrepancies (e.g., predicted vs. observed boiling points) require cross-validation using authoritative databases like NIST Chemistry WebBook . For instance, computational predictions (e.g., pKa ~14.61 ) should be compared with experimental titration data. Adjust force field parameters in molecular modeling software (e.g., Gaussian) to align with empirical results.
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Storage : Store at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC .
- Incompatibility Studies : Test reactivity with strong acids/bases or metals (e.g., Fe³⁺) using accelerated stability protocols .
Q. How can computational modeling predict biological activity or reactivity?
- Docking Studies : Use PyMol or AutoDock to model interactions with target enzymes (e.g., hydroxyl group hydrogen bonding).
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction mechanism proposals .
Q. What synthetic routes enable selective functionalization of the hydroxyl group?
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during subsequent reactions (e.g., amidation) .
- Catalysis : Explore Pd-mediated coupling reactions for C–O bond formation, leveraging steric effects of the ethyl ester .
Q. How do researchers validate the compound’s role in multi-step synthesis (e.g., as an intermediate)?
- Tracers : Incorporate isotopic labels (e.g., C at the ester carbonyl) to track incorporation into downstream products via NMR or MS .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediate formation .
Q. Contradiction Analysis and Troubleshooting
Q. How to address inconsistent yield reports in esterification reactions?
- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. THF), catalyst loadings (e.g., H₂SO₄ vs. TsOH), and reaction times .
- Side Reaction Mitigation : Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward ester formation .
Q. What analytical methods differentiate degradation products from synthetic impurities?
Properties
IUPAC Name |
ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGREWKWOBEUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321903 | |
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-65-3 | |
Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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